ENMD-1068 hydrobromide

PAR2 antagonist potency IC50 comparison calcium mobilization assay

Procure ENMD-1068 hydrobromide for unambiguous PAR2 target attribution. Unlike GB88, I-191, or AZ8838, ENMD-1068 offers a documented selectivity profile: it lacks inhibitory activity against PAR1, PAR3, and PAR4 even at high concentrations. The hydrobromide salt (MW 364.32) provides superior solubility and counterion consistency versus the hydrochloride form (MW 319.87), critical for assay buffer preparation and in vivo formulation. Validated in CIA arthritis models (4–16 mg/kg s.c.), endometriosis xenografts (25–50 mg/kg i.p.), and CCl4-induced liver fibrosis, this antagonist blocks TNF-α, IL-1β, and TGF-β1/Smad signaling with dose-dependent efficacy. Choose ENMD-1068 hydrobromide for reproducible, high-confidence PAR2 research.

Molecular Formula C15H30BrN3O2
Molecular Weight 364.32 g/mol
CAS No. 644961-61-5
Cat. No. B1671334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-1068 hydrobromide
CAS644961-61-5
SynonymsENMD-1068 HBr;  ENMD1068 HBr;  ENMD 1068 HBr
Molecular FormulaC15H30BrN3O2
Molecular Weight364.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br
InChIInChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
InChIKeyCXPUAJQIKBLGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ENMD-1068 Hydrobromide Procurement & Baseline Profile | Selective PAR2 Antagonist for Inflammation Research


ENMD-1068 hydrobromide (CAS: 644961-61-5) is a small molecule antagonist of protease-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammatory and angiogenic signaling cascades [1]. The compound was originally developed by EntreMed Inc. and is characterized as a N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine derivative with a hydrobromide counterion [2]. Its primary research applications center on dissecting PAR2-mediated pathways in models of joint inflammation, endometriosis, liver fibrosis, and cancer-associated inflammation [3][4].

Why Generic Substitution Fails: ENMD-1068 Hydrobromide's Niche in PAR2 Antagonist Research


Substituting ENMD-1068 hydrobromide with other PAR2 antagonists—such as GB88, I-191, or AZ8838—or even alternative salt forms (e.g., hydrochloride) introduces substantial variability in experimental outcomes. First, PAR2 antagonists exhibit a >1000-fold range in potency (nanomolar to millimolar IC50 values), meaning that a compound effective at one concentration range cannot simply be replaced by another without complete re-optimization of experimental parameters [1]. Second, ENMD-1068 possesses a distinct selectivity profile—it lacks inhibitory activity against PAR1, PAR3, and PAR4 even at high concentrations—which is not uniformly documented for newer PAR2 antagonists and is critical for studies requiring unambiguous target attribution [2]. Third, the hydrobromide salt form (molecular weight 364.32) differs from the hydrochloride form (MW 319.87) in solubility characteristics and counterion compatibility, which can affect assay buffer preparation and in vivo formulation consistency [3]. These compound-specific parameters mean that generic substitution between PAR2 antagonists or salt forms is not scientifically rigorous without full revalidation.

ENMD-1068 Hydrobromide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


PAR2 Antagonist Potency Landscape: ENMD-1068 vs. GB88, I-191, and AZ8838

ENMD-1068 hydrobromide exhibits a PAR2 antagonism potency profile (IC50 range 1.2–5 mM in calcium mobilization assays) that is 100- to >1000-fold lower (weaker) than the next-generation PAR2 antagonists GB88 (IC50 ~2–10 µM), I-191 (pIC50 5.5–7.4, corresponding to IC50 ~40–316 nM), and AZ8838 (IC50 0.63–4.2 µM) [1][2][3][4][5]. This potency differential is not a deficiency but a defining experimental parameter: researchers requiring a moderate-affinity, reversible antagonist with minimal receptor internalization or biased signaling artifacts may select ENMD-1068 over ultra-potent alternatives that could produce off-target or pathway-specific effects at typical working concentrations .

PAR2 antagonist potency IC50 comparison calcium mobilization assay receptor pharmacology

PAR Subtype Selectivity: ENMD-1068 Discriminates PAR2 from PAR1, PAR3, and PAR4

ENMD-1068 hydrobromide demonstrates functional selectivity for PAR2 over other protease-activated receptor family members. In direct comparative assays, ENMD-1068 inhibited PAR2 agonist-induced synovial hyperemia but had no effect on PAR1 agonist-induced responses [1]. Furthermore, ENMD-1068 does not inhibit thrombin-mediated platelet aggregation, confirming lack of inhibitory activity against PAR3 and PAR4 signaling pathways [2]. This selectivity profile is maintained even at high concentrations (up to 10 mM), whereas some newer PAR2 antagonists (e.g., GB88) have been reported to exhibit biased signaling properties and may engage off-target pathways at micromolar concentrations [3].

PAR selectivity PAR1 PAR3 PAR4 thrombin signaling off-target activity

In Vivo Efficacy: Dose-Dependent Lesion Inhibition in Endometriosis Mouse Model

In a noninvasive fluorescent xenograft model of human endometriosis in nude mice, ENMD-1068 hydrobromide demonstrated statistically significant, dose-dependent inhibition of endometriotic lesion development [1]. Mice treated with 25 mg/kg and 50 mg/kg intraperitoneal ENMD-1068 daily for 5 days showed reduced lesion counts and sizes compared to vehicle control (P < 0.05). Consistently, ENMD-1068 dose-dependently inhibited IL-6 expression, NF-κB activation, and cell proliferation (Ki-67) in the lesions (P < 0.05), while increasing apoptotic cell percentage (P < 0.05) [2]. Notably, no apparent toxicity to major organs was observed in treated mice [3].

endometriosis model in vivo efficacy dose-response antiangiogenic anti-inflammatory

Salt Form Differentiation: Hydrobromide vs. Hydrochloride Specifications

ENMD-1068 hydrobromide (CAS 644961-61-5, MW 364.32) is the original salt form characterized in early PAR2 antagonist literature and offers distinct physicochemical properties compared to the hydrochloride salt (CAS 2703451-51-6, MW 319.87) [1][2]. The hydrobromide form contains a bromide counterion (formula C15H30BrN3O2) versus chloride in the hydrochloride (C15H29N3O2·HCl) . This difference affects solubility in aqueous buffers and DMSO, as well as compatibility with cell culture media and in vivo injection formulations . Researchers using published protocols from the Kelso et al. (2006, 2007) or Wang et al. (2014) studies should use the hydrobromide form to ensure exact replication of reported concentrations and effects.

salt form selection molecular weight solubility formulation hydrobromide vs hydrochloride

ENMD-1068 Hydrobromide: Validated Research and Procurement Application Scenarios


Rheumatoid Arthritis and Joint Inflammation Mechanistic Studies

Researchers investigating PAR2-mediated inflammatory cascades in rheumatoid arthritis (RA) can use ENMD-1068 hydrobromide to block spontaneous TNF-α and IL-1β release from RA synovial explants in a dose-dependent manner [1]. In murine collagen-induced arthritis (CIA) models, ENMD-1068 at 4–16 mg/kg s.c. significantly reduced arthritic index compared to vehicle controls (P<0.0001) without affecting basal synovial perfusion [2]. This makes ENMD-1068 particularly suitable for ex vivo synovial tissue studies and in vivo arthritis models where moderate PAR2 antagonism is sufficient to modulate disease endpoints.

Endometriosis and Angiogenesis Model Development

ENMD-1068 hydrobromide is a well-validated tool for suppressing endometriotic lesion growth through combined antiangiogenic and anti-inflammatory activities [3]. In fluorescent xenograft models, 25–50 mg/kg i.p. daily dosing for 5 days produces measurable reductions in lesion size, IL-6, MCP-1, VEGF, and NF-κB activation (all P < 0.05) [4]. The compound's lack of apparent organ toxicity in treated mice supports its use in longer-term preclinical studies of endometriosis pathophysiology and therapeutic intervention [5].

Liver Fibrosis and Hepatic Stellate Cell (HSC) Activation Research

In CCl4-induced liver fibrosis mouse models, ENMD-1068 hydrobromide (25–50 mg/kg i.p., twice weekly for 4 weeks) reduces hepatic stellate cell activation and collagen expression through inhibition of TGF-β1/Smad signaling [6]. Quantitative outcomes include reduced serum ALT/AST levels, decreased collagen content, and diminished α-smooth muscle actin (α-SMA) expression . This scenario is appropriate for researchers studying PAR2-TGF-β1 crosstalk in fibrotic disease progression.

Selective PAR2 Tool Compound Procurement for Signal Pathway Dissection

Scientists requiring a PAR2 antagonist with documented selectivity over PAR1, PAR3, and PAR4 should procure ENMD-1068 hydrobromide specifically . The compound inhibits PAR2 agonist-induced calcium signaling and synovial hyperemia while showing no effect on PAR1 agonist responses or thrombin-mediated PAR3/PAR4 platelet aggregation [7]. This selectivity is maintained at high concentrations, making ENMD-1068 suitable for experiments where unambiguous attribution of effects to PAR2 is essential [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENMD-1068 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.